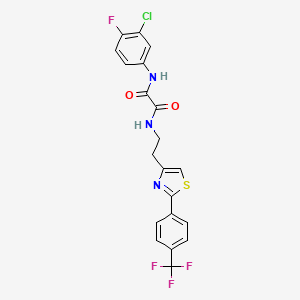
2-Methyl-3-methylsulfonylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include melting point, boiling point, density, solubility, etc. The chemical properties include reactivity, stability, flammability, etc .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
2-Methyl-3-methylsulfonylaniline hydrochloride has been utilized in various organic synthesis processes. It's involved in the construction of complex organic compounds, including piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds have substantial implications in medicinal chemistry, as they form the backbone of numerous bioactive molecules and pharmaceuticals. The compound has been instrumental in the enantioselective total synthesis of certain indolizidines, showcasing its utility in synthesizing biologically active alkaloids (Back & Nakajima, 2000).
Novel Synthesis Methods
Researchers have also developed innovative synthesis methods using 2-methyl-3-methylsulfonylaniline hydrochloride as a key intermediate. A notable study presented an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions involving this compound. This method emphasized high regio-selectivity and good yields under transition-metal-free conditions, highlighting the compound's role in facilitating clean, efficient chemical synthesis (Liu et al., 2012).
Peptide Chemistry
In peptide science, 2-methyl-3-methylsulfonylaniline hydrochloride derivatives have been synthesized for their application as electron-rich arylalanine (histidine) analogs with π-donor capability. These derivatives exhibit unique behavior and conformations in peptide chains, diverging from typical arylalanine analogs. The compound's role in modulating the prolyl amide isomer equilibrium of peptides underscores its significance in studying and synthesizing bioactive peptides (Doerr & Lubell, 2012).
Biochemical Pathways
The compound has found applications in biochemistry, particularly in the study of coenzyme M biosynthesis in methanogenic archaea. It has been involved in research exploring the role of Mg2+-dependent acid phosphatases in various biochemical pathways, signifying its utility in elucidating complex biological processes (Graham et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-methylsulfonylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-6-7(9)4-3-5-8(6)12(2,10)11;/h3-5H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVSXGIYLFTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478616.png)

![N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2478618.png)
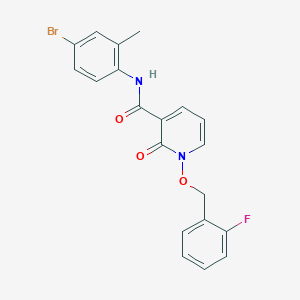
![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)


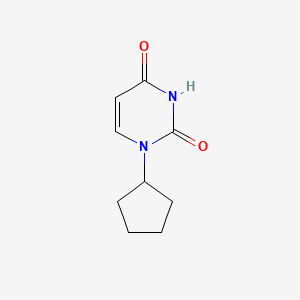
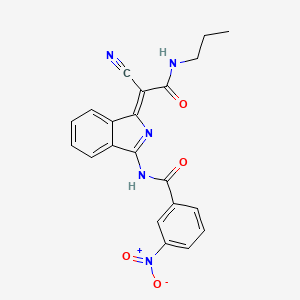
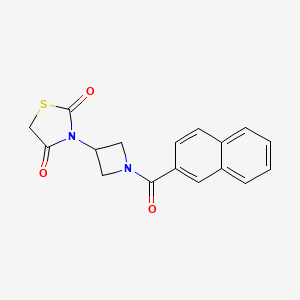
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)
